Cas no 1805172-50-2 (2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol)
2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol
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- Inchi: 1S/C8H8F3NO/c1-4-5(3-13)7(8(10)11)12-2-6(4)9/h2,8,13H,3H2,1H3
- InChI Key: VLDHVRPEVAASBT-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C(F)F)C(CO)=C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- XLogP3: 1.1
- Topological Polar Surface Area: 33.1
2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029034326-250mg |
2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol |
1805172-50-2 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029034326-500mg |
2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol |
1805172-50-2 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
| Alichem | A029034326-1g |
2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol |
1805172-50-2 | 95% | 1g |
$2,952.90 | 2022-04-01 |
2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol
Introduction to 2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol (CAS No. 1805172-50-2)
2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol, identified by the CAS number 1805172-50-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple fluorine atoms and a hydroxymethyl group in its molecular framework imparts unique chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol consists of a pyridine ring substituted with a difluoromethyl group at the 2-position, a fluoro atom at the 5-position, a methyl group at the 4-position, and a hydroxymethyl group at the 3-position. This specific arrangement of functional groups enhances its reactivity and interaction with biological targets, which is crucial for designing molecules with improved efficacy and selectivity. The compound's chemical formula can be represented as C8H9F3O, reflecting its composition and atomic arrangement.
In recent years, there has been growing interest in fluorinated pyridines due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine atoms into aromatic rings often leads to enhanced pharmacokinetic profiles, including increased bioavailability and prolonged half-life. Furthermore, fluorine atoms can influence the electronic properties of the molecule, thereby affecting its interaction with enzymes and receptors. These characteristics make 2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential application in the development of antiviral and anticancer agents. The pyridine core is a common motif in many bioactive molecules, and modifications to this core can lead to significant changes in biological activity. For instance, studies have shown that fluorinated pyridines can exhibit potent antiviral properties by interfering with viral replication mechanisms. Additionally, the presence of a hydroxymethyl group provides a site for further functionalization, allowing chemists to design molecules with tailored properties.
Recent research has highlighted the role of 2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol in addressing emerging therapeutic challenges. In particular, its structure suggests potential utility in targeting enzymes that are overexpressed in certain types of cancer. By leveraging computational modeling and high-throughput screening techniques, researchers have identified derivatives of this compound that show promising activity against kinases and other critical enzymes involved in tumor growth and progression. These findings underscore the importance of fluorinated pyridines as building blocks for next-generation anticancer drugs.
The synthesis of 2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorine atoms requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex fluorinated molecules efficiently. Techniques such as metal-catalyzed cross-coupling reactions and directed functionalization strategies have been instrumental in achieving these goals.
The pharmacological evaluation of 2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol has revealed several intriguing properties. In vitro studies have demonstrated its ability to inhibit certain enzymes with high selectivity, suggesting potential therapeutic applications. Moreover, preliminary animal models have shown that this compound can modulate biological pathways associated with inflammation and immune response. These observations warrant further investigation into its mechanisms of action and potential clinical benefits.
The future prospects for 2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol are vast, particularly as more research is conducted into its biological activities and pharmacokinetic properties. Collaborative efforts between academic researchers and pharmaceutical companies could accelerate the development of novel derivatives with enhanced therapeutic profiles. Additionally, computational approaches such as machine learning and artificial intelligence are being increasingly employed to predict the biological activity of new compounds, which could streamline the discovery process.
In conclusion, 2-(Difluoromethyl)-5-fluoro-4-methylpyridine-3-methanol (CAS No. 1805172-50-2) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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